Benzo-1,3-dioxol-5-ol acetate

Overview

Description

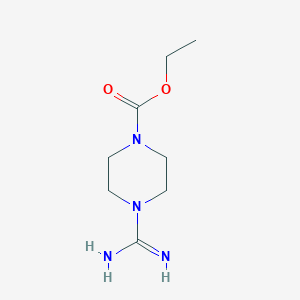

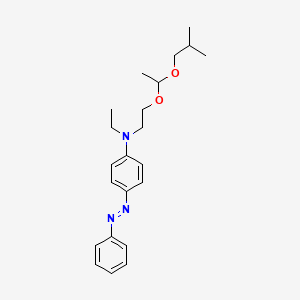

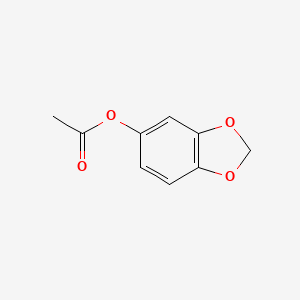

Benzo-1,3-dioxol-5-ol acetate, also known as Acetic acid benzo[1,3]dioxol-5-yl ester or benzo[d][1,3]dioxol-5-yl acetate, is an organic compound . It is used for research and development purposes . The molecular formula is C9H8O4 and the molecular weight is 180.16 .

Synthesis Analysis

The synthesis of compounds with a benzo[d][1,3]dioxole structure feature, like Benzo-1,3-dioxol-5-ol acetate, has been reported in the literature . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis

The molecular structure of Benzo-1,3-dioxol-5-ol acetate consists of a benzodioxole ring attached to an acetate group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

Benzo-1,3-dioxol-5-ol acetate is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density can be found in various chemical databases .Scientific Research Applications

Renewable Material Conversion and Potential Platform Chemicals

A study by Deutsch et al. (2007) explored the acid-catalysed condensation of glycerol with various aldehydes and acetals, including those related to benzo-1,3-dioxol-5-ol acetate, to produce [1,3]dioxan-5-ols among other compounds. These [1,3]dioxan-5-ols are particularly valuable as precursors for 1,3-propanediol derivatives, highlighting the conversion of renewable materials into novel platform chemicals for further chemical synthesis and applications (Deutsch, Martin, & Lieske, 2007).

Antitumor Activities

The fusion of benzo[d][1,3]dioxoles with 1,4-thiazepines has been investigated for its remarkable antitumor activities. Wu et al. (2017) synthesized novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines, showing significant synergistic antitumor properties. This research underscores the pharmacological potential of benzo-1,3-dioxol-5-ol acetate derivatives in developing novel compounds with antitumor applications (Wu, Yang, Peng, & Sun, 2017).

Water-soluble Derivatives for Oxidation Reactions

Cui et al. (2011) described the synthesis of a water-soluble derivative of o-iodoxybenzoic acid, highlighting its distinct oxidative properties in the presence of water. This derivative demonstrates the potential for benzo-1,3-dioxol-5-ol acetate-related compounds in enhancing oxidation reactions under environmentally friendly conditions (Cui, Dong, Liu, & Zhang, 2011).

Enantioselective Synthesis

Research by Müller et al. (2001) into the asymmetric nucleophilic substitution of acetals, including those derived from benzo-1,3-dioxol-5-ol acetate, has yielded high enantiomeric excesses. This showcases the compound's relevance in the enantioselective synthesis of complex molecules, a crucial aspect of pharmaceutical chemistry (Müller, Nury, & Bernardinelli, 2001).

Biodegradable Polymers for Biomedical Applications

Delplace et al. (2013) copolymerized cyclic ketene acetals, including derivatives related to benzo-1,3-dioxol-5-ol acetate, with oligo(ethylene glycol) methyl ether methacrylate. The resulting degradable PEG-based copolymers highlight the potential for using benzo-1,3-dioxol-5-ol acetate derivatives in designing biodegradable materials for biomedical applications (Delplace, Tardy, Harrisson, Mura, Gigmes, Guillaneuf, & Nicolas, 2013).

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and prevent further spillage or leakage if it is safe to do so .

Mechanism of Action

Target of Action

Benzo-1,3-dioxol-5-ol acetate, also known as Benzo[d][1,3]dioxol-5-yl acetate, has been found to interact with several targets. In the context of cancer, it has been shown to interact with microtubules and their component protein, tubulin . Tubulin is a key target for anticancer agents . In the context of plant growth, it acts as an auxin receptor agonist , promoting root growth .

Mode of Action

This compound interacts with its targets in different ways depending on the context. In cancer cells, it modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This causes mitotic blockade and cell apoptosis . In plants, it enhances root-related signaling responses as an auxin receptor agonist .

Biochemical Pathways

The compound affects several biochemical pathways. In cancer cells, it impacts the cell cycle , causing arrest at the S phase and inducing apoptosis . In plants, it enhances auxin response reporter’s (DR5:GUS) transcriptional activity .

Result of Action

The compound’s action results in significant effects at the molecular and cellular levels. In cancer cells, it causes cell cycle arrest at the S phase and induces apoptosis . In plants, it promotes root growth .

properties

IUPAC Name |

1,3-benzodioxol-5-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(10)13-7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJMUNKUQDDPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954323 | |

| Record name | 2H-1,3-Benzodioxol-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo-1,3-dioxol-5-ol acetate | |

CAS RN |

326-58-9 | |

| Record name | 1,3-Benzodioxol-5-ol, 5-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo-1,3-dioxol-5-ol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 326-58-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,3-Benzodioxol-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo-1,3-dioxol-5-ol acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzo-1,3-dioxol-5-ol acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE56338MYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.